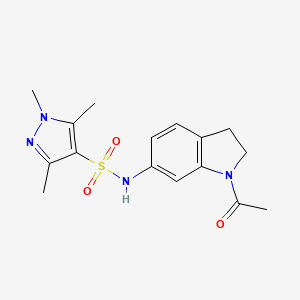

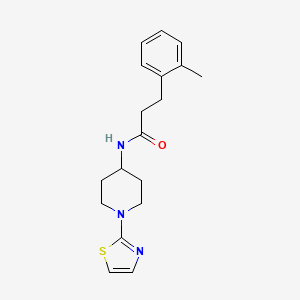

![molecular formula C21H22N2OS B2452068 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536702-46-2](/img/structure/B2452068.png)

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule that contains an indole ring, a phenyl group, a piperidine ring, and a sulfanyl (thiol) group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is usually attached to a molecule by one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The piperidine ring is not aromatic but is still cyclic. The sulfanyl group is a simple functional group consisting of a sulfur atom bonded to a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfanyl group could make this compound somewhat polar, affecting its solubility in different solvents .科学的研究の応用

Structural Characterization in Drug Synthesis

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, as part of the piperidine derivatives, has been studied in the context of drug synthesis. For instance, Eckhardt et al. (2020) examined the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which emerged as a side product in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

Synthesis and Characterization Techniques

Karthik et al. (2021) conducted a study on a compound with a similar structural motif, focusing on its synthesis, structural studies, and theoretical calculations. They emphasized the importance of the piperidine ring's conformation and its implications in the molecule's overall properties (Karthik et al., 2021).

Biological Activity Research

Research has also been conducted on the biological activity of compounds structurally related to 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone. For example, Hu et al. (2001) explored the biological activity of a series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally similar, for their potential as human beta(3) agonists (Hu et al., 2001).

Antimicrobial and Antifungal Agents

Patel et al. (2012) synthesized a new series of compounds based on various substituted piperazines and piperidines, aiming to develop novel antimicrobial agents. Their findings provide insights into the potential of these compounds in addressing microbial resistance (Patel et al., 2012).

Anti-Inflammatory Activity

Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone to study their potential as anti-inflammatory compounds. Their research underscores the therapeutic potential of such molecules in reducing inflammation (Karande & Rathi, 2017).

Anticancer Activity

Vinaya et al. (2011) synthesized (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives to explore their anticancer effects, particularly against human leukemia cells. This research highlights the importance of functional group variation in enhancing biological activity (Vinaya et al., 2011).

Antibacterial Activity

Merugu et al. (2010) investigated the antibacterial activity of piperidine derivatives, demonstrating the potential of these compounds in addressing bacterial infections (Merugu et al., 2010).

One-Pot Synthesis Techniques

Kobayashi et al. (2013) developed an efficient one-pot method for the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, demonstrating the effectiveness of such methods in synthesizing complex molecules (Kobayashi et al., 2013).

Ligand Design for Metal Complexes

Castiñeiras et al. (2019) designed specific ligands for Group 12 elements, including 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, providing insights into the structural assessment and hydrogen-bonded supramolecular assembly analysis in ligand-metal complexes (Castiñeiras et al., 2019).

Synthesis of Diverse Derivatives

Kobayashi et al. (2013) also developed a method for synthesizing diverse 3-aryl-2-sulfanylthienopyridines, showcasing the versatility of these compounds in chemical synthesis (Kobayashi et al., 2013).

Synthesis and Pharmacological Screening

Rubab et al. (2017) conducted pharmacological screening and computational analysis of various 2-(1H-Indol-3-yl) derivatives, contributing to our understanding of the pharmacological properties of such compounds (Rubab et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c24-19(23-13-7-2-8-14-23)15-25-21-17-11-5-6-12-18(17)22-20(21)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYEBUHPCGFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)

![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)

![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)

![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)